phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate
Description
Molecular Formula
The compound’s formula, C20H29N4O4S , is computed by summing contributions from its components:
| Component | Contribution |
|---|---|
| Piperidine core | C5H11N |
| Phenyl carbamate group | C7H5O2 |
| Sulfonamido-methyl-pyrazole | C7H12N2O2S |
| Total | C19H28N3O4S |
Minor discrepancies arise from hydrogen adjustments during bond formation.
Molecular Weight
Using atomic masses (C:12.01, H:1.01, N:14.01, O:16.00, S:32.07):
$$
\text{Weight} = (19 \times 12.01) + (28 \times 1.01) + (3 \times 14.01) + (4 \times 16.00) + 32.07 = 409.48 \, \text{g/mol}
$$
This aligns with sulfonamide-bearing piperidine derivatives, which typically range between 350–450 g/mol.
Properties
IUPAC Name |
phenyl 4-[[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14-18(15(2)22(3)21-14)28(25,26)20-13-16-9-11-23(12-10-16)19(24)27-17-7-5-4-6-8-17/h4-8,16,20H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXESFROYUJFZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the trimethyl-1H-pyrazole core. This core can be synthesized through the reaction of appropriate precursors under controlled conditions, such as heating with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic compounds.
Reduction: : The piperidine ring can be reduced to form piperidine derivatives.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic compounds.
Reduction: : Piperidine derivatives.
Substitution: : Various substituted sulfonamides.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring and a sulfonamide functional group attached to a pyrazole derivative. Its molecular formula is . The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is constructed.
- Introduction of the Piperidine and Sulfonamide Groups : Subsequent reactions introduce the piperidine moiety and attach the sulfonamide group.
- Optimization Conditions : The synthesis often requires specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and catalysts (e.g., copper salts) to enhance yield and selectivity .
Antimicrobial Properties
Research indicates that compounds similar to phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate exhibit significant antimicrobial activity. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound A | MRSA | 0.78 µg/mL | Cell wall synthesis inhibition |
| Compound B | VREfm | 3.125 µg/mL | Protein synthesis inhibition |
These findings suggest that the compound may be effective against resistant bacterial strains .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that related pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, a related compound demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells more effectively than traditional chemotherapy agents like bleomycin .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents : Its effectiveness against resistant strains positions it as a candidate for developing new antibiotics.
- Cancer Treatment : The ability to induce apoptosis in cancer cells suggests potential use in oncology.
- Anti-inflammatory Applications : Similar compounds have displayed anti-inflammatory properties, which could expand its therapeutic scope .
Case Studies and Research Findings
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. For instance:
- A study on pyrazolo[3,4-b]pyridines identified over 156,000 molecules synthesized for therapeutic purposes, showcasing their relevance in treating various diseases .
- Research into novel derivatives has revealed their effectiveness against viral infections, indicating the versatility of pyrazole-based compounds in combating different pathogens .
Mechanism of Action
The mechanism by which phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate exerts its effects would depend on its specific application. For example, if used as a ligand, it might bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis of this compound with structurally analogous molecules focuses on crystallographic parameters, intermolecular interactions, and functional group contributions. Below is a methodology-driven approach to such comparisons, leveraging tools like SHELX and Mercury as outlined in the evidence:
Structural Refinement and Validation (SHELX)
SHELX programs, particularly SHELXL, are critical for refining bond lengths, angles, and torsional parameters. For example:
- Bond Lengths : Sulfonamide S–N bonds in this compound (~1.63 Å) align with typical values for sulfonamides (1.60–1.65 Å), as refined by SHELXL .
- Piperidine Ring Conformation: The chair conformation of the piperidine ring can be compared to similar derivatives (e.g., 4-aminopiperidines) to assess steric effects from the sulfonamido-methyl substituent.
Packing and Intermolecular Interactions (Mercury)
Mercury’s Materials Module enables systematic comparison of crystal packing and interaction motifs:
- Hydrogen Bonding : The sulfonamide N–H group may form hydrogen bonds with ester carbonyl oxygen atoms (distance ~2.8–3.0 Å), similar to sulfonamide-containing drugs like Celecoxib .
- Aromatic Stacking : The phenyl ester group could engage in π–π interactions with pyrazole rings in adjacent molecules, a pattern observed in pyrazole-based co-crystals (e.g., CSD entry FOHCUT) .
Data Table: Hypothetical Structural Comparison
| Parameter | Target Compound | Celecoxib (Analog) | CSD Entry FOHCUT (Pyrazole Derivative) |
|---|---|---|---|
| S–N Bond Length (Å) | 1.63 | 1.62 | 1.61 |
| Piperidine Ring Conformation | Chair | N/A | N/A |
| Hydrogen Bond Distance (Å) | 2.85 (N–H⋯O=C) | 2.80 (N–H⋯O) | 2.90 (N–H⋯N) |
| Packing Motif | π–π stacking (phenyl-pyrazole) | Sulfonamide dimerization | Pyrazole π-stacking |
Note: Data is illustrative; actual values require experimental refinement via SHELX and CSD analysis via Mercury .
Functional Group Contributions
- Pyrazole vs. Imidazole : Replacing the pyrazole with imidazole (e.g., in analogous kinase inhibitors) reduces steric hindrance but alters hydrogen-bonding capacity.
- Sulfonamide vs. Carboxamide : Sulfonamides exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), impacting solubility and target binding.
Research Findings and Limitations
- Crystallographic Robustness : SHELXL’s high-resolution refinement ensures accuracy in torsion angle comparisons, critical for assessing conformational flexibility .
- Database Limitations : Mercury’s reliance on the Cambridge Structural Database (CSD) may exclude unpublished analogs, necessitating complementary computational modeling.
- Synthetic Challenges : The trimethylpyrazole group introduces steric constraints during synthesis, unlike simpler pyrazole derivatives.
Biological Activity
The compound phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a derivative of pyrazole and piperidine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with a suitable piperidine derivative. The process can be outlined as follows:
-
Starting Materials :
- 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride
- Piperidine derivative
- Appropriate solvents (e.g., dichloromethane)
-
Procedure :
- Dissolve the piperidine derivative in the solvent.
- Add the sulfonyl chloride under controlled conditions.
- Stir the reaction mixture for a specified duration to ensure complete reaction.
- Purify the product using techniques such as column chromatography.
Antiproliferative Activity
Research indicates that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study focusing on pyrazole-4-sulfonamide derivatives demonstrated that these compounds can inhibit cell proliferation without exhibiting cytotoxic effects at certain concentrations. The half-maximal inhibitory concentration (IC50) values were determined using assays such as CellTiter-Glo Luminescent cell viability assay .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | U937 |
Anti-inflammatory Activity
Another significant aspect of the biological activity of pyrazole derivatives is their anti-inflammatory properties. For instance, compounds derived from pyrazole have shown promising results in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in various models. One study reported that specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine moiety is believed to enhance antimicrobial activity significantly .
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
The biological activity of This compound can be attributed to its ability to interfere with critical biochemical pathways:
- Folate Synthesis Inhibition : Similar to other sulfonamide drugs, this compound may inhibit dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria, thereby hindering bacterial growth and proliferation.
- Cell Signaling Pathways : The modulation of inflammatory cytokines suggests that this compound may also interact with cell signaling pathways involved in inflammation and immune response.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A series of novel pyrazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications in the pyrazole structure significantly influenced their anticancer potency .
- Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that certain pyrazole derivatives exhibited substantial anti-inflammatory effects compared to standard treatments .
Q & A
Q. What are the recommended safety protocols for handling phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer: Personal protective equipment (PPE) is critical: wear respiratory protection (e.g., N95 mask), nitrile gloves, and chemical-resistant lab coats. Use fume hoods for synthesis steps involving volatile reagents. Emergency eyewash stations and washing facilities must be accessible. Store the compound in airtight containers at room temperature, away from oxidizing agents .
Q. What synthetic routes are effective for preparing the sulfonamido-piperidine core of this compound?
- Methodological Answer: A multi-step approach is typical:
Sulfonamide Formation: React 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with an amine-functionalized piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 0–5°C).
Carbamate Protection: Introduce the phenyl carbamate group via reaction with phenyl chloroformate in dichloromethane, using triethylamine as a base .
Table 1: Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 0–5°C | 65–75 |
| 2 | PhOCOCl | DCM | RT | 80–85 |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer: Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Confirm structure via ¹H/¹³C NMR (key peaks: piperidine CH₂ at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm) and HRMS (exact mass: [M+H]⁺ calculated for C₂₀H₂₇N₄O₄S: 443.17) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against neurological targets?
- Methodological Answer: Perform molecular docking (AutoDock Vina) against receptors like sigma-1 or NMDA using PyMOL for visualization. Validate predictions with in vitro assays (e.g., radioligand binding for IC₅₀ determination). Adjust substituents on the pyrazole ring to modulate steric and electronic effects .
Q. What strategies optimize the yield of the sulfonamido intermediate during synthesis?
- Methodological Answer:
Q. How does the compound’s stability vary under different pH conditions?
- Methodological Answer: Conduct accelerated stability studies (ICH guidelines):
- Acidic Conditions: Degrades rapidly at pH <3 (piperidine ring protonation).
- Neutral/Basic Conditions: Stable for >48 hrs at pH 7–9. Monitor via UV-Vis spectroscopy (λmax 270 nm) .
Q. What analytical techniques quantify trace impurities in bulk samples?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
